![molecular formula C25H32ClN3O5S B2532911 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216383-87-7](/img/structure/B2532911.png)

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with thiazole scaffolds, which are structurally related to the compound . These derivatives are known for their biological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Synthesis Analysis

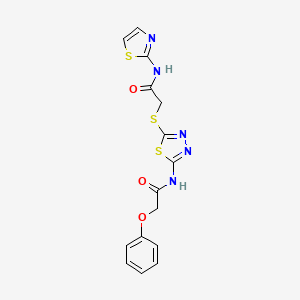

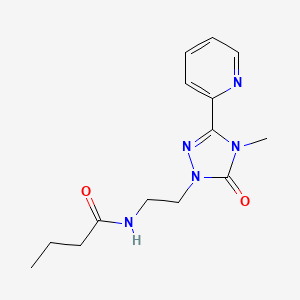

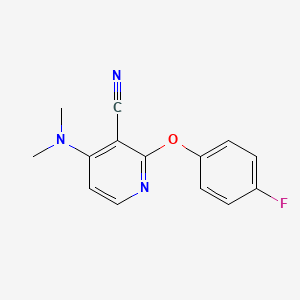

The synthesis of benzamide derivatives typically involves the coupling of appropriate pharmacophores to a thiazole scaffold. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, other papers describe the synthesis of N-(thiazol-2-yl)benzamide derivatives . These methods often involve the reaction of benzoyl chloride with various amines or hydrazines, followed by further functionalization to obtain the desired derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . Crystallography is also used to elucidate the molecular conformation and supramolecular aggregation of these compounds . For example, the single crystal structure of certain gelators showed helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction .

Chemical Reactions Analysis

The benzamide derivatives with thiazole scaffolds can undergo various chemical reactions depending on their functional groups. For instance, N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides react with ethendiamine to form N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides . These reactions are typically carried out under controlled conditions to yield compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of substituents such as methyl groups and the nature of non-covalent interactions can affect properties like gelation behavior and stability . The antimicrobial activity of thiazole derivatives is enhanced by electron-donating groups, while electron-withdrawing moieties tend to decrease activity . The solubility, stability, and oral drug-like behavior of these compounds are also important factors in their potential as therapeutic agents .

Scientific Research Applications

DNA Binding and Cellular Staining Applications

Benzothiazole derivatives, like Hoechst 33258, a well-known minor groove binder, have been extensively used for DNA staining due to their strong affinity for AT-rich sequences in the DNA minor groove. These compounds are utilized in plant cell biology for chromosome and nuclear staining, and in flow cytometry for analyzing nuclear DNA content values. Their application extends to radioprotection and as topoisomerase inhibitors, indicating their potential in drug design and molecular biology research (Issar & Kakkar, 2013).

Antitumor Activity

Imidazole and benzothiazole derivatives have shown promise in the search for new antitumor drugs. Some derivatives have progressed beyond preclinical testing stages, underscoring their potential in developing treatments for cancer (Iradyan et al., 2009).

Synthetic Routes and Chemical Properties

Research on thiophene analogues of benzothiazoles has provided insights into their potential carcinogenicity and has helped in understanding the synthetic routes and chemical properties of these compounds, which could be valuable in designing new therapeutic agents with reduced toxicity (Ashby et al., 1978).

Pharmacological Activities

Benzothiazoles have a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. This diverse activity profile makes benzothiazole a key scaffold in medicinal chemistry, inspiring the development of new drugs based on this nucleus (Sumit et al., 2020).

Optoelectronic Materials

Benzothiazole derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This research indicates the potential of benzothiazole-based materials in developing 'metal-free' infrared emitters for advanced electronic applications (Squeo & Pasini, 2020).

Mechanism of Action

Target of Action

The compound contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole. Compounds containing a benzothiazole ring have been associated with a wide range of biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, and antidiabetic effects .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs that contain benzothiazole have been found to inhibit the cyclooxygenase pathway, which is involved in inflammation .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with benzothiazole-containing compounds, the effects could potentially be quite diverse .

properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O5S.ClH/c1-16-12-17(2)23-19(13-16)26-25(34-23)28(7-6-27-8-10-33-11-9-27)24(29)18-14-20(30-3)22(32-5)21(15-18)31-4;/h12-15H,6-11H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFESYFWMXPOTMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylethanol](/img/structure/B2532828.png)

![2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2532830.png)

![2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2532832.png)

![(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2532833.png)

![2-(2-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2532834.png)

![2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2532835.png)

![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)

![1-(4-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532839.png)

![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)

![N-(4-ethoxybenzyl)-4-({3-[(4-fluorophenyl)thio]pyrazin-2-yl}oxy)benzamide](/img/structure/B2532847.png)

![2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2532850.png)